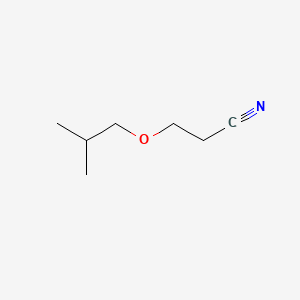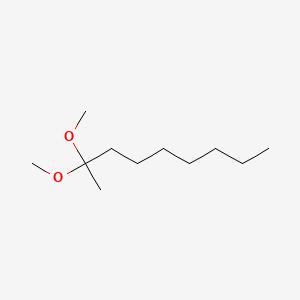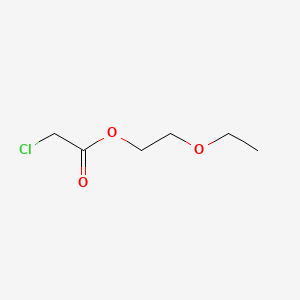
1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one, commonly referred to as 4F-PBP, is a designer drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The drug is known to produce stimulant effects, similar to those of amphetamines and cocaine.
Mécanisme D'action
The exact mechanism of action of 4F-PBP is not fully understood. However, it is believed that the drug acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being reabsorbed into the nerve cells, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
The use of 4F-PBP has been associated with various biochemical and physiological effects. The drug has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. However, it can also cause anxiety, paranoia, and agitation in some users.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4F-PBP in lab experiments has several advantages. The drug is relatively easy to synthesize and can be obtained in pure form using chromatography techniques. It produces stimulant effects similar to those of amphetamines and cocaine, making it a useful tool for studying the effects of these drugs on the central nervous system.
However, there are also limitations to the use of 4F-PBP in lab experiments. The drug has not been extensively studied, and its long-term effects on the brain and body are not fully understood. It can also be dangerous if not handled properly, as it is a potent stimulant that can cause adverse effects in humans.
Orientations Futures
There are several future directions for research on 4F-PBP. One area of interest is the drug's potential as a treatment for depression and other mood disorders. Studies have shown that 4F-PBP increases the release of neurotransmitters that play a role in regulating mood, suggesting that it may have therapeutic potential.
Another area of interest is the development of new cathinone-based drugs that have similar effects to 4F-PBP but with fewer side effects. Researchers are also interested in studying the long-term effects of 4F-PBP use on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one, or 4F-PBP, is a synthetic compound that produces stimulant effects similar to those of amphetamines and cocaine. It has been used in scientific research to study the effects of stimulants on the central nervous system. The drug's mechanism of action is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. While 4F-PBP has several advantages for use in lab experiments, there are also limitations and potential dangers associated with its use. Future research on 4F-PBP may lead to the development of new treatments for mood disorders and a better understanding of the long-term effects of stimulant use on the brain and body.
Applications De Recherche Scientifique
4F-PBP has been used in scientific research to study its effects on the central nervous system. Studies have shown that the drug produces stimulant effects similar to those of amphetamines and cocaine. It has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, motivation, and reward.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17/h3-6,16H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKNAVDGFNMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341621 | |
| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2560-31-8 | |
| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-](/img/structure/B1604757.png)



![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)







